molecular formula C11H14N2O4S B2865985 N,N-dimethylquinolin-6-amine CAS No. 1076224-89-9

N,N-dimethylquinolin-6-amine

Cat. No.: B2865985
CAS No.: 1076224-89-9
M. Wt: 270.3
InChI Key: BUIHQKXJJJBLGS-UHFFFAOYSA-N
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Description

N,N-dimethylquinolin-6-amine is a chemical compound known for its unique structure and properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the dimethylamino group at the 6th position of the quinoline ring imparts distinct chemical and physical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylquinolin-6-amine typically involves the reaction of quinoline derivatives with dimethylamine. One common method is the alkylation of quinoline with dimethylamine in the presence of a suitable catalyst. This reaction can be carried out under mild conditions, often using solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethylquinolin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethylquinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it can act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation. This property is utilized in various biochemical assays and imaging techniques. The compound’s interaction with molecular targets often involves non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylquinolin-8-amine
  • 6-hydroxyquinoline
  • 8-hydroxyquinoline

Uniqueness

N,N-dimethylquinolin-6-amine is unique due to the specific positioning of the dimethylamino group at the 6th position of the quinoline ring. This structural feature imparts distinct photophysical properties, making it highly emissive and suitable for use as a chromophore in fluorescent probes. Compared to its analogs, this compound exhibits superior stability and sensitivity in various applications .

Biological Activity

N,N-Dimethylquinolin-6-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is C10H10N2C_{10}H_{10}N_2 with a molecular weight of approximately 158.20 g/mol. The presence of dimethylamino substituents significantly influences its chemical behavior and biological activity.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Interaction : The compound has shown potential as a ligand for various receptors, impacting neurotransmitter systems and cellular signaling pathways.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against a range of pathogens:

  • Gram-positive Bacteria : Studies indicate significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
  • Mycobacteria : The compound exhibits efficacy against Mycobacterium tuberculosis, making it a candidate for further development in anti-tuberculosis therapies .

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting its role as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR analyses related to this compound:

CompoundSubstituentBiological Activity
This compoundDimethylamino groupAntimicrobial, anticancer
4-Chloro-N,N-dimethylquinolin-6-amineChlorine substitutionEnhanced antibacterial activity
3-Bromo-N,N-dimethylquinolin-6-amineBromine substitutionAltered solubility and reactivity

The presence and position of substituents like chlorine or bromine significantly affect the compound's reactivity and biological efficacy.

Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Antibacterial Efficacy :
    A study evaluated various quinoline derivatives, including this compound, against gram-positive bacteria. Results indicated that certain derivatives exhibited submicromolar activity against MRSA, highlighting their potential as new antibiotics .
  • Anticancer Activity :
    In another investigation, this compound was tested for cytotoxic effects on cancer cell lines. The findings revealed that the compound induced significant cell death in treated cells compared to controls, indicating its potential as an anticancer agent .
  • Mechanistic Studies :
    Further research focused on elucidating the mechanisms underlying the biological activities of this compound. These studies suggested that the compound's effects might be mediated through specific receptor interactions and enzyme inhibition pathways .

Properties

IUPAC Name

N,N-dimethylquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIHQKXJJJBLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of quinolin-6-amine (666 mg, 4.62 mmol) in CH3OH (15 ml) was added 40% aqueous formaldehyde (1 ml), NaBH3CN (400 mg, 6.37 mmol) with stirring for 3 days at room temperature and diluted with water (150 ml), extracted with ethyl acetate (3×30 ml), dried over magnesium sulfate and concentrated in vacuo to give a residue, which was purified by a silica gel column chromatography with 5%-20% ethyl acetate in petroleum ether to give N,N-dimethylquinolin-6-amine as a solid (400 mg, 50%).
Quantity
666 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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